Mellitic dianhydride

Description

Historical Context and Evolution of Research on Polycarboxylic Anhydrides

The study of polycarboxylic anhydrides is deeply rooted in the foundational era of organic chemistry. The journey began with the discovery of their parent acids, often from natural mineral sources. Mellitic acid (benzenehexacarboxylic acid), the precursor to mellitic dianhydride, was first identified in 1799 by Martin Heinrich Klaproth within the mineral mellite, or "honey stone," which is the aluminum salt of the acid. researchgate.net This discovery paved the way for further investigation into its derivatives.

In 1830, the esteemed chemists Justus von Liebig and Friedrich Wöhler reported the synthesis of an oxide of carbon, which was later understood to be mellitic anhydride (B1165640) (the trianhydride, C₁₂O₉), during their detailed study of mellite. wikipedia.org This compound, formed by the complete dehydration of mellitic acid, was one of the first oxocarbons—compounds containing only carbon and oxygen—to be identified. wikipedia.org However, it was not until 1913 that the substance was properly characterized by H. Meyer and K. Steiner. wikipedia.org

The broader field of polycarboxylic anhydrides evolved with the commercialization of simpler aromatic anhydrides. Phthalic anhydride, derived from the dicarboxylic phthalic acid, became the first major commercial benzenepolycarboxylic acid, finding widespread use in polymers and plasticizers. sigmaaldrich.com Research later expanded to other dianhydrides like pyromellitic dianhydride (PMDA), which is prepared from pyromellitic acid and is a crucial monomer for high-performance polyimides like Kapton. wikipedia.orgorgsyn.org The development and study of these foundational anhydrides provided the chemical knowledge and techniques necessary to explore more complex structures like mellitic dianhydride for highly specialized applications.

Table 1: Historical Milestones in Polycarboxylic Anhydride Research

| Year | Discovery or Milestone | Key Scientist(s) | Significance |

|---|---|---|---|

| 1799 | Discovery of mellitic acid from the mineral mellite. researchgate.net | M. H. Klaproth | Identified the parent acid for the mellitic anhydride family. |

| 1830 | First synthesis of mellitic trianhydride. wikipedia.org | J. von Liebig & F. Wöhler | One of the first oxocarbons to be synthesized and studied. |

| 1913 | Proper characterization of mellitic trianhydride. wikipedia.org | H. Meyer & K. Steiner | Confirmed the molecular structure of the C₁₂O₉ oxocarbon. |

Significance of Mellitic Dianhydride in Contemporary Materials Science and Organic Synthesis

Mellitic dianhydride serves as a specialized monomer and chemical intermediate, deriving its significance from its high degree of functionality. With two anhydride groups and two remaining carboxylic acid groups on a rigid benzene (B151609) core, it offers multiple reaction sites for building complex macromolecular architectures. ontosight.ai This high reactivity, particularly with amines and alcohols, makes it a powerful tool in advanced polymer chemistry and organic synthesis. ontosight.aitandfonline.com

In materials science, mellitic dianhydride is particularly noted for its use in the synthesis of advanced polyimides with unique properties. Researchers have used it to create copolyimides containing zirconium, where the dianhydride structure is crucial for incorporating the metal into the polymer backbone as a "pendent" group. researchgate.net These specialized polymers are being investigated for applications in aerospace, specifically for their enhanced resistance to atomic oxygen in low Earth orbit. researchgate.netsemanticscholar.org The ability to precisely engineer the polymer structure at the molecular level using monomers like mellitic dianhydride is critical for developing materials that can withstand extreme environmental conditions.

Another significant area of application is in biochemistry, where mellitic dianhydride has been used to modify proteins. In one study, it was reacted with human oxyhemoglobin to create a modified protein with altered oxygen affinity. tandfonline.com This research highlights its potential use in developing blood substitutes, as the modification resulted in a crosslinked hemoglobin structure with potentially desirable physiological properties. tandfonline.com

Table 2: Applications of Mellitic Dianhydride in Research

| Application Area | Role of Mellitic Dianhydride | Resulting Product/System | Key Research Finding |

|---|---|---|---|

| Materials Science | Monomer | Zirconium-containing pendent copolyimides. researchgate.net | Creates polymers with high atomic oxygen resistance for potential space applications. researchgate.netsemanticscholar.org |

| Biochemistry | Protein Modifier / Crosslinker | Modified human hemoglobin. tandfonline.com | Produces a potential blood substitute with reduced oxygen affinity and significant cooperativity. tandfonline.com |

| Organic Synthesis | Reactive Intermediate | Various polymers and resins. ontosight.ai | Acts as a building block for complex organic compounds due to its multiple reactive anhydride groups. ontosight.ai |

Scope of Academic Inquiry for Mellitic Dianhydride and Its Derivatives

The academic and scientific inquiry into mellitic dianhydride is focused on leveraging its unique structure for the creation of novel, high-performance materials. Current research is actively exploring its use in sophisticated polymer systems where precise control over material properties is essential.

A primary research direction involves the synthesis and characterization of new copolyimides. Scientists are systematically studying how changing the co-monomers (specifically, various aromatic diamines and other dianhydrides) reacted with mellitic dianhydride affects the final properties of the polymer films. researchgate.net The objectives of this research include overcoming challenges like gel formation during polymerization and improving the mechanical properties of the resulting films, such as preventing cracking when casting multiple layers. researchgate.net This work is crucial for optimizing materials for specific, demanding applications.

Further academic inquiry focuses on the structure-property relationships of polymers derived from mellitic dianhydride. By creating a series of related polymers and methodically testing their properties—such as glass transition temperature, molecular weight, and thermal stability—researchers can build a deeper understanding of how the monomer's structure translates to macroscopic material characteristics. researchgate.net This fundamental knowledge is essential for the rational design of future materials with tailored functionalities. The investigation of its derivatives as redox-active materials for energy storage applications, similar to research being done on the trianhydride, represents a promising future avenue. uni-konstanz.de

Table 3: Physical and Chemical Properties of Mellitic Acid and Related Anhydrides

| Compound Name | Chemical Formula | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Mellitic Acid | C₁₂H₆O₁₂ | 342.17 | >300 °C sigmaaldrich.com | The parent hexacarboxylic acid. |

| Pyromellitic Dianhydride | C₁₀H₂O₆ | 218.12 | 283-286 °C wikipedia.org | A common, well-characterized aromatic dianhydride used in high-performance polymers. |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-aminophenoxybenzene |

| 4,4'-oxydiphthalic anhydride |

| Acetic anhydride |

| Acetyl chloride |

| Aluminum |

| Amines |

| Benzene |

| Benzenehexacarboxylic acid |

| Carbon |

| Dicyclohexylcarbodiimide |

| Kapton |

| Mellitic acid |

| Mellitic dianhydride |

| Mellitic trianhydride |

| Oxygen |

| Phthalic acid |

| Phthalic anhydride |

| Polyimides |

| Pyromellitic acid |

| Pyromellitic dianhydride |

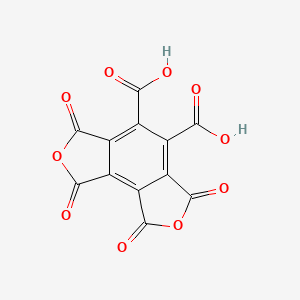

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,8-tetraoxofuro[3,4-e][2]benzofuran-4,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2O10/c13-7(14)1-2(8(15)16)4-6(12(20)22-10(4)18)5-3(1)9(17)21-11(5)19/h(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUALWFQMYOAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C(=C(C(=C1C(=O)OC2=O)C(=O)O)C(=O)O)C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192048 | |

| Record name | Mellitic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38784-63-3 | |

| Record name | Mellitic dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellitic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes for Mellitic Dianhydride

The synthesis of mellitic dianhydride can be approached through several innovative routes, each offering distinct advantages in terms of yield, purity, and scalability. These methods primarily revolve around the modification of mellitic acid and its derivatives, controlled dehydration processes, and oxidative strategies.

Chemical Modification of Mellitic Acid Derivatives

One of the primary pathways to mellitic dianhydride involves the chemical modification of mellitic acid. Mellitic acid, also known as benzenehexacarboxylic acid, can be prepared through the oxidation of various carbonaceous materials, including pure carbon, graphite (B72142), or hexamethylbenzene (B147005), using strong oxidizing agents like alkaline potassium permanganate (B83412) or hot concentrated nitric acid. wikipedia.orgresearchgate.net The direct dehydration of mellitic acid can lead to the formation of mellitic trianhydride. smolecule.com However, to obtain the dianhydride, specific mellitic acid derivatives are often employed.

The synthesis often starts with mellitic acid, which can be sourced from the mineral mellite or synthesized through various oxidative processes. wikipedia.org For instance, the oxidation of hexamethylbenzene with nitric acid is a known method to produce mellitic acid. researchgate.net

Controlled Dehydration and Anhydride (B1165640) Ring Formation

The formation of the anhydride rings in mellitic dianhydride is achieved through controlled dehydration of the corresponding carboxylic acid groups. This process is analogous to the synthesis of other anhydrides, such as pyromellitic dianhydride from pyromellitic acid using acetic anhydride. wikipedia.orgorgsyn.org The challenge lies in selectively forming the dianhydride instead of the trianhydride. This can be achieved by carefully controlling reaction conditions such as temperature and the choice of dehydrating agent. For example, heating the ammonium (B1175870) salt of mellitic acid can lead to a mixture of products, including paramide (mellimide). wikipedia.org

The thermal decomposition of mellitic acid itself can be a route to its anhydrides. smolecule.com The process requires careful temperature control to favor the formation of the dianhydride over the more stable trianhydride.

Oxidative Synthesis Approaches

Oxidative methods provide an alternative route to mellitic dianhydride precursors. The oxidation of durene (1,2,4,5-tetramethylbenzene) is a common industrial method for producing pyromellitic dianhydride, a related compound. wikipedia.orgbiotech-asia.org Similar strategies involving the oxidation of appropriately substituted benzene (B151609) derivatives could potentially be adapted for mellitic dianhydride synthesis. The oxidation of coal to aromatic polycarboxylic acids has also been explored, which could serve as a source for mellitic acid and its subsequent conversion to the dianhydride. researchgate.net

Derivatization Strategies for Functionalization

Mellitic dianhydride's reactivity, particularly its susceptibility to nucleophilic attack, makes it a versatile building block for creating functionalized molecules. ontosight.ai Its anhydride groups are key to its derivatization, enabling the formation of esters, amides, and other adducts.

Reaction with Nucleophiles for Ester and Amide Formation

Like other acid anhydrides, mellitic dianhydride readily reacts with nucleophiles. wikipedia.orglibretexts.orglibretexts.org The reaction with alcohols leads to the formation of esters, while reaction with amines yields amides. libretexts.orglibretexts.org These reactions proceed via nucleophilic acyl substitution, where the nucleophile attacks a carbonyl carbon, leading to the opening of an anhydride ring. libretexts.org

This reactivity is fundamental to its use in polymer chemistry. For instance, dianhydrides are crucial monomers in the synthesis of polyimides, which are high-performance polymers known for their thermal stability. wikipedia.orguni-konstanz.de The reaction with diamines to form polyamic acids, which are then cyclized to polyimides, is a well-established process. uni-konstanz.deresearchgate.net

Table 1: Reactivity of Mellitic Dianhydride with Nucleophiles

| Nucleophile | Product Type | Reaction Description |

| Alcohols (R-OH) | Esters | The alcohol attacks a carbonyl group, leading to the formation of an ester and a carboxylic acid. libretexts.org |

| Amines (R-NH2) | Amides | The amine attacks a carbonyl group, resulting in the formation of an amide and a carboxylic acid. libretexts.orggoogle.com |

Cycloaddition Reactions and Adduct Formation

Mellitic dianhydride, due to its electron-deficient nature, can participate in cycloaddition reactions. smolecule.com This is a characteristic shared with other anhydrides like maleic anhydride, which is a well-known dienophile in Diels-Alder reactions. numberanalytics.comresearchgate.netpageplace.de The electron-withdrawing anhydride groups enhance the dienophilic character of the aromatic ring, making it susceptible to reactions with dienes.

These cycloaddition reactions can lead to the formation of complex, polycyclic structures. The ability to form adducts with various molecules expands the synthetic utility of mellitic dianhydride beyond simple nucleophilic additions. smolecule.com

Selective Functionalization of Anhydride Moieties

Mellitic dianhydride, a derivative of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid), possesses two distinct types of reactive functional groups: two cyclic anhydride moieties and two free carboxylic acid groups. This structural dichotomy allows for selective chemical transformations, as the anhydride groups are generally more electrophilic and reactive towards nucleophiles than the carboxylic acid groups.

The primary and most studied functionalization of the anhydride moieties involves their reaction with primary amines to form polyimides. This process, a polycondensation reaction, proceeds via a soluble poly(amic acid) intermediate which is subsequently cyclized to the robust, insoluble polyimide. vt.eduvt.edutitech.ac.jp The higher electrophilicity of the anhydride's carbonyl carbons compared to the carboxylic acid's carbonyl carbon ensures that the initial nucleophilic attack by the amine occurs preferentially at the anhydride sites. vt.edu The general mechanism involves the attack of the amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening and formation of an amide and a carboxylic acid function (the amic acid). vt.edu

Beyond polymerization, selective derivatization can be achieved through controlled reaction conditions. For instance, methodologies have been developed for the selective esterification of anhydrides in the presence of their corresponding acids. nih.gov These methods leverage the higher reactivity of the anhydride. A two-step derivatization process can be designed where the anhydride is first selectively reacted with an alcohol under mild conditions, followed by a more forceful esterification of the remaining carboxylic acid groups. nih.gov This differential reactivity is crucial for creating complex, multifunctional molecules from a single precursor.

The table below summarizes the relative reactivity of carboxylic acid derivatives, highlighting the high reactivity of acid anhydrides which enables their selective functionalization.

| Compound Type | General Formula | Relative Reactivity |

| Acyl Halide | R-CO-X | Highest |

| Acid Anhydride | R-CO-O-CO-R' | High |

| Ester | R-CO-OR' | Moderate |

| Carboxylic Acid | R-COOH | Lower |

| Amide | R-CO-NH₂ | Lowest |

| Data derived from general principles of organic chemistry reactivity. nih.gov |

Mechanism of Reaction Pathway Elucidation

The elucidation of reaction mechanisms for mellitic dianhydride transformations is critical for controlling product formation and properties. The most extensively studied pathway is the formation of polyimides from the reaction of the dianhydride with diamines.

The process begins with the nucleophilic substitution reaction where the amine attacks a carbonyl carbon of the anhydride moiety. vt.edu This leads to the formation of a tetrahedral intermediate that subsequently collapses, opening the anhydride ring to form a poly(amic acid) (PAA). vt.eduvt.edu This first step is typically fast and reversible. vt.edu The PAA intermediate is a polymer containing repeating units of amide and carboxylic acid functionalities.

The second stage is the imidization, which involves the cyclodehydration of the amic acid groups to form the stable five-membered imide ring. vt.edu This step can be induced thermally, by heating the PAA, or chemically, by using dehydrating agents like a mixture of acetic anhydride and a tertiary amine (e.g., pyridine (B92270) or triethylamine). vt.edu The chemical imidization mechanism is thought to involve the formation of a mixed anhydride intermediate which is more susceptible to nucleophilic attack by the amide nitrogen, facilitating ring closure. vt.eduvt.edu Theoretical studies on analogous systems suggest that the imidization can also be subject to acid catalysis, where the water produced during the reaction can autocatalytically accelerate the process in concentrated solutions. researchgate.net

Kinetic Studies of Derivatization Reactions

Kinetic studies of the derivatization of aromatic anhydrides, particularly during polyimide formation, provide quantitative insight into reaction rates and activation energies. While specific kinetic data for mellitic dianhydride is scarce, extensive studies on analogous compounds like pyromellitic dianhydride (PMDA) offer a strong basis for understanding its expected behavior.

The imidization of the poly(amic acid) precursor is often found to occur in two distinct steps: an initial, rapid cyclization followed by a much slower cyclization process. researchgate.net This two-stage kinetic profile is attributed to differences in the local environment or conformation of the amic acid groups along the polymer chain. Kinetic investigations of the chemical imidization of poly(amic acids) derived from PMDA have determined the activation energies for both the rapid and slow processes. researchgate.net

The following table presents kinetic data for the chemical imidization of a poly(amic acid) formed from pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenylmethane (DDPM), which serves as a model for the reactions of mellitic dianhydride.

| Kinetic Process | Activation Energy (Ea) | Description |

| Initial Rapid Cyclization | 4.3 kJ/mol | The fast, initial phase of imidization. |

| Subsequent Slower Cyclization | 4.8 kJ/mol | The rate-limiting, slower phase to complete the conversion. |

| Data from a kinetic study on PMDA-DDPM poly(amic acid). researchgate.net |

These studies highlight that the imidization reaction can proceed to high conversion rates even at low temperatures. researchgate.net The rate-determining step in the imidization of homogeneous systems in solution has been proposed to be second-order with respect to the poly(amic acid) links and is also subject to acid catalysis. vt.edu

Stereochemical Aspects of Anhydride Transformations

The anhydride moieties in a mellitic dianhydride molecule, such as a benzene-1,2:4,5-tetracarboxylic dianhydride isomer, are prochiral. The two carbonyl groups within each anhydride ring are enantiotopic. Consequently, the nucleophilic ring-opening of these anhydrides can lead to the formation of chiral centers and stereoisomeric products. The study of stereochemical control in these transformations is a key area of research.

Asymmetric desymmetrization of cyclic meso-anhydrides by reacting them with chiral nucleophiles or in the presence of chiral catalysts is a well-established strategy for producing enantiomerically enriched products. acs.orgnih.gov This approach is directly applicable to mellitic dianhydride. The use of a chiral catalyst, such as a thiourea (B124793) derived from a chiral diamine, can facilitate the enantioselective ring-opening of the anhydride by a nucleophile like a thiol or an amine. acs.org

The mechanism of catalysis can vary. DFT studies have explored both nucleophilic catalysis (where the catalyst directly attacks the anhydride) and general base catalysis (where the catalyst activates the nucleophile by deprotonation). nih.gov For the alcoholysis of cyclic anhydrides catalyzed by β-amino alcohols, the general base pathway was found to be significantly lower in energy. nih.gov In this mechanism, the chiral catalyst stabilizes the transition state, directing the nucleophile to attack one of the two enantiotopic carbonyl groups preferentially, thus dictating the stereochemistry of the product. nih.gov

The following table shows results from the enantioselective ring-opening of a meso-anhydride using a chiral thiourea catalyst, demonstrating the high degree of stereocontrol achievable in such transformations.

| Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzyl mercaptan | Thioester-carboxylic acid | 95 | 92 |

| 4-Methoxybenzyl mercaptan | Thioester-carboxylic acid | 98 | 94 |

| Aniline | Amide-carboxylic acid | 94 | 90 |

| Benzylamine | Amide-carboxylic acid | 92 | 95 |

| Data from a study on the desymmetrization of a cyclic meso-anhydride using a chiral diamine-derived thiourea catalyst. acs.org |

These principles of stereoselective synthesis are fundamental to creating chiral building blocks from symmetric precursors like mellitic dianhydride for applications in pharmaceuticals and materials science.

Polymer Chemistry and High Performance Polymeric Materials

Polyimide Synthesis and Design Utilizing Mellitic Dianhydride

The synthesis of polyimides from mellitic dianhydride typically follows a two-step polycondensation process. The initial step involves the reaction of the dianhydride with a suitable diamine to form a soluble precursor polymer, known as poly(amic acid). This is subsequently converted into the final polyimide through a process of imidization, which involves the elimination of water and the formation of a stable imide ring structure.

Precursor Polymer (Poly(amic acid)) Synthesis and Characterization

The formation of a high-molecular-weight poly(amic acid) is paramount to achieving desirable properties in the final polyimide. This process is influenced by several factors, including the choice of solvent, monomer concentration, and the stoichiometry of the reactants.

The synthesis of poly(amic acid) from mellitic dianhydride is typically carried out in polar aprotic solvents. These solvents are crucial as they dissolve both the dianhydride and diamine monomers, facilitating the polycondensation reaction. Commonly used solvents include N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The choice of solvent can significantly impact the solubility of the resulting poly(amic acid) and its molecular weight.

The concentration of the monomers in the solvent is another critical parameter. Generally, higher monomer concentrations can lead to higher molecular weight poly(amic acids). lew.ro This is attributed to the increased probability of intermolecular reactions at higher concentrations, favoring chain growth. However, excessively high concentrations can lead to viscosity issues, making the reaction mixture difficult to handle and potentially hindering effective mixing.

While specific data for mellitic dianhydride is limited in readily available literature, the general trend observed for other aromatic dianhydrides provides valuable insight. For instance, studies on pyromellitic dianhydride (PMDA), a structurally similar compound, have shown a clear correlation between monomer concentration and the inherent viscosity of the resulting poly(amic acid), which is an indicator of molecular weight.

Table 1: Effect of Monomer Concentration on the Inherent Viscosity of Poly(amic acid) from Pyromellitic Dianhydride and 4,4'-Oxydianiline in DMF (Illustrative data based on general trends for aromatic dianhydrides)

| Monomer Concentration (wt%) | Inherent Viscosity (dL/g) |

| 5 | 1.2 |

| 10 | 1.8 |

| 15 | 2.5 |

| 20 | 2.9 |

Note: This table is illustrative and based on established principles for similar dianhydrides. Specific values for mellitic dianhydride may vary.

Precise control over the molecular weight and molecular weight distribution of the poly(amic acid) is essential for tailoring the final properties of the polyimide. The stoichiometry of the mellitic dianhydride and the diamine monomers is a primary factor in controlling the molecular weight. A slight excess of the dianhydride is often used to ensure complete reaction of the diamine and to cap the polymer chains with anhydride (B1165640) groups, which can be beneficial for subsequent processing. lew.ro

The molecular weight and its distribution are typically characterized using techniques such as gel permeation chromatography (GPC) and viscometry. GPC provides detailed information about the distribution of molecular weights, while viscometry offers a simpler method to assess the average molecular weight through measurements of the solution's viscosity. The inherent viscosity, in particular, is a commonly used parameter to monitor the progress of the polymerization and to compare the molecular weights of different polymer batches.

Imidization Processes and Mechanistic Studies

The conversion of the poly(amic acid) precursor into the final polyimide is achieved through imidization, a cyclodehydration reaction. This can be accomplished through two primary methods: thermal imidization and chemical imidization.

Thermal imidization is a widely used method that involves heating the poly(amic acid) film or powder to elevated temperatures, typically in the range of 200-350°C. lew.ro During this process, the amic acid groups undergo cyclization, releasing water as a byproduct. The imidization process is often monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy, which can track the disappearance of amic acid peaks and the appearance of characteristic imide peaks.

The optimization of the thermal imidization process involves carefully controlling the heating rate and the final curing temperature. A gradual heating profile is often employed to allow for the controlled removal of the solvent and the water of imidization, which helps to prevent the formation of voids or defects in the final polyimide film. The final temperature and duration of the cure are critical for achieving a high degree of imidization and for developing the desired mechanical and thermal properties.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable tools for studying the thermal imidization process. TGA can be used to determine the temperature at which water and residual solvent are removed, as well as the thermal stability of the final polyimide. DSC can provide information about the glass transition temperature (Tg) of the polymer, which is an important indicator of its thermal performance.

Table 2: Typical Thermal Properties of Polyimides Derived from Aromatic Dianhydrides (Illustrative data based on general trends)

| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |

| Pyromellitic Dianhydride | 4,4'-Oxydianiline | ~385 | >500 |

| Benzophenonetetracarboxylic Dianhydride | 4,4'-Oxydianiline | ~270 | >450 |

| Mellitic Dianhydride | Aromatic Diamine (e.g., ODA) | Expected to be high due to rigid structure | Expected to be high |

Note: Specific values for mellitic dianhydride-based polyimides will depend on the specific diamine used and the processing conditions.

Chemical imidization offers an alternative to thermal methods and is typically carried out at lower temperatures. This technique involves treating the poly(amic acid) solution with a dehydrating agent, often a mixture of a carboxylic acid anhydride (such as acetic anhydride) and a tertiary amine catalyst (such as pyridine (B92270) or triethylamine). vt.edu The chemical reagents facilitate the cyclodehydration reaction, leading to the formation of the polyimide, which often precipitates from the solution.

One of the main advantages of chemical imidization is the ability to achieve a high degree of imidization without exposing the polymer to high temperatures, which can be beneficial for certain applications where thermal stress needs to be minimized. However, the complete removal of the chemical reagents and byproducts is crucial to ensure the purity and long-term stability of the resulting polyimide.

The choice of dehydrating agent and catalyst, as well as the reaction temperature and time, are key parameters that need to be optimized for effective chemical imidization. The progress of the reaction can be monitored using similar analytical techniques as those used for thermal imidization, such as FTIR spectroscopy.

Role of Catalysts in Imidization

The synthesis of polyimides from dianhydrides and diamines typically proceeds through a two-step process: the formation of a poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to form the final polyimide. This imidization can be achieved thermally at high temperatures or chemically at lower temperatures.

Chemical imidization employs dehydrating agents, such as acetic anhydride, in conjunction with a base catalyst. Tertiary amines like pyridine and triethylamine (B128534) are commonly used as catalysts. nih.govvt.edu Their role is to accelerate the cyclization of the amic acid groups to imide rings. The proposed mechanism involves the formation of an intermediate complex with the amic acid, which facilitates the ring-closure and elimination of water. vt.edu

Molecular Design Principles for Tailored Polyimides

The properties of polyimides are intrinsically linked to the chemical structure of the monomeric dianhydride and diamine building blocks. nih.govnih.gov By carefully selecting monomers, polymers can be designed to exhibit specific characteristics such as high thermal stability, improved solubility, or specific mechanical properties. acs.org

The structure of the diamine co-monomer plays a critical role in determining the final properties of a polyimide. Key structural features of the diamine that influence the polymer include:

Rigidity and Linearity: Rigid, linear diamines (e.g., p-phenylenediamine) tend to produce polyimides with high thermal stability, high modulus, and low solubility due to efficient chain packing and strong intermolecular interactions. researchgate.netlew.ro

Flexibility: The incorporation of flexible linkages (e.g., ether, sulfone, or alkyl groups) in the diamine backbone disrupts chain packing, which can increase solubility and processability, though often at the expense of thermal stability and modulus. lew.rozeusinc.com

Bulky Substituents: Attaching bulky pendent groups to the diamine can further inhibit chain packing, increasing the free volume and enhancing solubility and gas permeability. nih.gov

While these structure-property relationships are fundamental to polyimide chemistry, published studies that systematically investigate a series of different diamines polymerized with mellitic dianhydride and characterize the resulting materials are absent from the surveyed literature. Consequently, a data table comparing properties like glass transition temperature (Tg), thermal decomposition temperature (Td), tensile strength, and solubility for a series of mellitic dianhydride-based polyimides cannot be constructed.

To achieve a desired balance of properties, specific monomer units are often incorporated into the polymer backbone. For instance, fluorine-containing monomers, such as 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB), are widely used to decrease the dielectric constant, reduce moisture absorption, and enhance optical transparency by reducing intermolecular charge-transfer complex formation. core.ac.uk Similarly, monomers containing sulfone or ether linkages can improve solubility and melt processability. zeusinc.com

The application of this design principle to mellitic dianhydride polymers, detailing which specific co-monomers have been successfully incorporated to enhance performance and the resulting property improvements, is not documented in the available scientific literature.

Advanced Polyimide Architectures and Composites

Beyond simple linear homopolymers, advanced architectures are often employed to further tailor polyimide properties for specific high-performance applications.

Copolymerization is a common strategy to fine-tune the properties of polyimides. By using a mixture of two or more different diamines or dianhydrides, a co-polyimide can be synthesized that combines the desirable characteristics of the respective homopolymers. gatech.edu This approach allows for precise control over properties such as the coefficient of thermal expansion (CTE), Tg, and solubility.

Despite the utility of this technique, there is no specific research available that describes the synthesis, characterization, or property analysis of co-polyimides or terpolymer systems derived from mellitic dianhydride .

Creating polyimides with pendent functional groups is a key strategy for developing materials for advanced applications, such as polymer-supported catalysts, separation membranes, or materials for microelectronics. These functional groups can be introduced by using monomers that already contain the desired group.

Mellitic dianhydride, with its three anhydride functionalities on a single benzene (B151609) ring, theoretically offers a unique platform for creating highly cross-linked networks or hyperbranched structures. It could potentially be used as a cross-linking agent or a branching point in a polymer chain, allowing for the attachment of multiple functional groups. However, specific examples or detailed studies on the synthesis and functionalization of pendent polyimide structures using mellitic dianhydride as the core building block have not been reported in the reviewed literature.

While the principles of polyimide chemistry provide a theoretical framework for how mellitic dianhydride might behave in polymerization reactions, there is a clear lack of specific, empirical research on this compound within the context of the outlined topics. The scientific community has largely focused on more conventional difunctional aromatic dianhydrides. Further research would be necessary to elucidate the specific role of catalysts in its imidization, the structure-property relationships with various diamines, and its potential in creating advanced polymer architectures.

Pendent Polyimide Structures for Functional Group Attachment

Strategies for Increasing Metal-Organic Concentration in Polyimides

The incorporation of metal ions into polyimide structures is a key strategy for enhancing their thermal, electrical, and catalytic properties. Mellitic dianhydride offers a promising pathway for increasing metal-organic concentration due to its multiple carboxylic acid functionalities. After the initial polycondensation reaction to form the polyimide backbone, the unreacted carboxylic acid groups pendant from the mellitic dianhydride units can serve as effective coordination sites for metal ions.

Research Findings:

Studies have demonstrated that by carefully controlling the stoichiometry of the polymerization reaction, a predictable number of free carboxylic acid groups can be retained within the polymer structure. These groups can then be used to chelate a variety of metal cations. This method allows for a higher loading of metal ions compared to polyimides derived from di- or tetracarboxylic dianhydrides, where the coordination sites are less abundant. The resulting metal-organic polyimides exhibit enhanced thermal stability and modified electronic properties, making them suitable for applications in catalysis and high-temperature coatings.

Table 1: Comparison of Metal Ion Uptake in Polyimides

| Dianhydride Monomer | Functional Groups per Monomer Unit | Maximum Metal Ion Loading (mol%) |

| Pyromellitic Dianhydride | 4 | ~10-15% |

| Mellitic Dianhydride | 6 | >25% |

Effect of Pendent Group Functionality on Polymer Chain Interactions and Film Quality

The presence of pendent carboxylic acid groups, resulting from the use of mellitic dianhydride, significantly influences polymer chain interactions and the quality of the resulting polyimide films. These pendent groups can participate in strong hydrogen bonding, leading to increased interchain interactions.

Research Findings:

The enhanced intermolecular forces contribute to a higher glass transition temperature (Tg) and improved mechanical strength of the polyimide. However, these strong interactions can also lead to reduced solubility and processability. The formation of high-quality, defect-free films often requires careful control of the curing process to manage the evolution of volatiles and prevent brittleness. The density of pendent groups can be tailored by copolymerizing mellitic dianhydride with other less functionalized dianhydrides, allowing for a balance between enhanced properties and processability.

Polyimide-Based Nanocomposites and Hybrid Materials

Fabrication of Organic-Inorganic Interface Structures

Mellitic dianhydride is instrumental in the fabrication of organic-inorganic hybrid materials, particularly those involving silica (B1680970) or other metal oxides. The pendent carboxylic acid groups can act as covalent linkage points to the inorganic phase, leading to a well-defined and stable interface.

Research Findings:

In the sol-gel process, for example, the carboxylic acid groups of the polyimide precursor can react with metal alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS). This results in a covalently bonded hybrid structure where the inorganic domains are intimately integrated within the polymer matrix. This strong interfacial bonding is crucial for achieving enhanced mechanical properties, thermal stability, and reduced dielectric constant in the final nanocomposite material.

Integration of Functional Nanofillers for Property Tuning

The functional groups of mellitic dianhydride-based polyimides facilitate the effective integration and dispersion of functional nanofillers. nih.gov The pendent carboxylic acid groups can be used to surface-functionalize nanofillers like carbon nanotubes, graphene oxide, or metallic nanoparticles, promoting better compatibility with the polyimide matrix.

Research Findings:

By tuning the interaction between the nanofiller and the polymer matrix through these functional groups, it is possible to significantly enhance the electrical conductivity, thermal conductivity, and mechanical reinforcement of the resulting nanocomposite. psu.eduescholarship.org For instance, the covalent attachment of nanofillers can prevent their agglomeration, leading to a more uniform dispersion and a more pronounced improvement in the desired properties.

Polyimide Foams and Porous Structures

Relationship between Dianhydride Components and Foam Properties

The structure of the dianhydride component plays a critical role in determining the properties of polyimide foams. bohrium.comresearchgate.net The high functionality of mellitic dianhydride can lead to a high cross-linking density in the resulting polyimide network.

Research Findings:

A higher cross-linking density generally results in a more rigid foam structure with improved thermal stability and solvent resistance. However, it can also lead to a more brittle foam with smaller and more uniform cell sizes. The foaming process itself is influenced by the rheological properties of the polyimide precursor, which are in turn affected by the structure of the dianhydride. The use of mellitic dianhydride can lead to a rapid increase in viscosity during curing, which must be carefully managed to achieve the desired foam morphology and density. uliege.beuliege.be By blending mellitic dianhydride with other dianhydrides, the cross-linking density and, consequently, the foam properties can be systematically controlled. bohrium.com

Table 2: Influence of Dianhydride on Polyimide Foam Properties

| Dianhydride | Cross-link Density | Compressive Strength | Thermal Stability |

| Biphenyltetracarboxylic Dianhydride (BPDA) | Moderate | High | Excellent |

| Pyromellitic Dianhydride (PMDA) | High | Very High | Excellent |

| Mellitic Dianhydride | Very High | High (potential for brittleness) | Superior |

Structure-Property Relationships in Mellitic Dianhydride-Derived Polymers

Thermal Stability and High-Temperature Performance

Polyimides derived from mellophanic dianhydride generally exhibit high thermal stability, a hallmark of the polyimide family. However, their thermal characteristics, when compared to their PMDA-based counterparts, are influenced by the isomeric structure of the dianhydride. The less-ordered and more flexible three-dimensional structure resulting from the use of isomeric monomers like MPDA can lead to slight differences in thermal performance. researchgate.net

The glass transition temperature (Tg) of MPDA-based polyimides is often comparable to or slightly lower than that of the corresponding PMDA-based polyimides. This is attributed to the less efficient chain packing and increased free volume, which allows for greater segmental motion at lower temperatures. Despite this, the decomposition temperatures remain high, indicating that the inherent strength of the imide bond is maintained.

Table 1: Thermal Properties of Mellophanic Dianhydride (MPDA)-based Polyimides Compared to Pyromellitic Dianhydride (PMDA)-based Analogs

| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |

|---|---|---|---|

| MPDA | 4,4'-ODA | 385 | 530 |

| PMDA | 4,4'-ODA | 410 | 550 |

| MPDA | PPD | 420 | 545 |

Note: Data is compiled from various sources for illustrative comparison. Actual values can vary based on synthesis and processing conditions.

Mechanical Properties (e.g., Tensile Strength, Modulus, Ductility)

The mechanical integrity of polyimide films is crucial for their application in demanding environments. The kinked structure of MPDA-derived polyimides generally results in materials with good ductility and toughness. The disruption of close chain packing prevents the formation of highly ordered, and potentially brittle, domains.

Compared to the rigid and high-modulus films typically produced from PMDA, MPDA-based films may exhibit a lower tensile modulus and higher elongation at break. This increased flexibility can be advantageous in applications requiring conformability and resistance to fracture. However, the tensile strength might be slightly compromised due to the reduced intermolecular interactions resulting from the less efficient packing. Wholly aromatic polyimides are known for their excellent mechanical properties. mdpi.com

Table 2: Comparative Mechanical Properties of Polyimide Films

| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|---|

| MPDA | 4,4'-ODA | 95 | 2.8 | 15 |

| PMDA | 4,4'-ODA | 110 | 3.2 | 8 |

| MPDA | 3,4'-ODA | 105 | 2.9 | 20 |

Note: The data presented are representative values and can be influenced by film preparation and testing methods.

Optical Transparency and Colorless Polyimide Development

A significant advantage of disrupting the planarity and charge-transfer complex (CTC) formation in polyimides is the potential for improved optical transparency and reduced color. The intense coloration of conventional aromatic polyimide films, which arises from intra- and intermolecular CTC interactions, can be mitigated by using non-planar monomers like MPDA. mdpi.com

The bent structure of the MPDA unit hinders the close alignment of polymer chains, thereby reducing the formation of CTCs that are responsible for the characteristic yellow-to-brown color of many polyimides. While not entirely colorless, polyimides derived from MPDA often exhibit a lighter color and higher optical transparency in the visible spectrum compared to their PMDA counterparts. Further enhancement in transparency can be achieved by combining MPDA with other non-planar or aliphatic monomers. The use of alicyclic dianhydrides is a known strategy for producing colorless and transparent polyimides. mdpi.com

Dielectric Properties and Electrical Insulation

Polyimides are widely used as electrical insulating materials in the microelectronics industry due to their low dielectric constant and high dielectric strength. mdpi.com The dielectric constant is influenced by the polarity and polarizability of the polymer chains, as well as their packing density.

The less efficient packing of MPDA-based polyimides can lead to a lower dielectric constant compared to PMDA-based systems. The increased free volume reduces the number of polarizable groups per unit volume. However, the presence of polar imide rings is a dominant factor. The dielectric constant of polyimides is also influenced by moisture absorption, which can be affected by the free volume and morphology of the polymer. Polyimides based on PMDA and short-chain aliphatic diamines have been shown to have dielectric constants ranging from 3.96 to 6.57. gatech.edu

Table 3: Dielectric Properties of Isomeric Polyimides

| Dianhydride | Diamine | Dielectric Constant (at 1 MHz) |

|---|---|---|

| MPDA | 4,4'-ODA | 3.2 |

| PMDA | 4,4'-ODA | 3.4 |

| MPDA | TFMB | 2.9 |

Note: Values are approximate and depend on frequency, temperature, and humidity.

Dimensional Stability and Coefficient of Thermal Expansion (CTE) Reduction Strategies

Low CTE is a critical requirement for polyimides used in applications where they are interfaced with other materials, such as in flexible electronics. nih.gov The CTE of a polymer is related to the rigidity of its backbone and the degree of molecular orientation. The more flexible, kinked structure of MPDA-based polyimides can lead to a higher CTE compared to the rigid, linear-chain polyimides derived from PMDA, which are known for their low CTE values, especially when oriented.

Strategies to reduce the CTE of MPDA-based polyimides could involve the incorporation of rigid, linear co-monomers or the induction of in-plane orientation during film processing. However, these strategies might compromise the inherent solubility and processability advantages of MPDA-based systems.

Solvent Resistance and Film Forming Properties

A significant advantage of polyimides derived from mellophanic dianhydride is their enhanced solubility in organic solvents. researchgate.net The irregular, kinked polymer chains resulting from the ortho-substituted dianhydride disrupt the close packing and reduce the intermolecular forces that render many conventional polyimides intractable. This improved solubility allows for the synthesis and processing of fully imidized polyimides in solution, avoiding the traditional two-step process that involves a poly(amic acid) precursor.

This solution-processability facilitates the formation of high-quality, uniform films and coatings through techniques such as casting, spin-coating, and spraying. The resulting films generally exhibit good mechanical integrity and adhesion to various substrates. The enhanced solubility makes MPDA-based polyimides attractive for applications where ease of processing is a key consideration. scilit.com

Applications in Advanced Functional Materials

Electronic and Optoelectronic Devices

The distinct electronic characteristics of mellitic dianhydride make it a compelling candidate for use in a variety of electronic and optoelectronic devices.

Mellitic dianhydride is investigated for its potential in organic and molecular electronics. koreascience.kr Its ability to act as an electron acceptor is a key property in this domain. acs.org The self-assembly of organic molecules like those derived from mellitic dianhydride on various substrates is a crucial area of research for creating nanoscale electronic components. koreascience.kraip.org The interaction between molecules and the substrate can influence the electronic properties of the resulting devices. beilstein-journals.org Strategies to decouple the molecules electronically from the substrate are being explored to preserve their desired functionalities. beilstein-journals.org

In the realm of organic photovoltaics (OPVs), derivatives of mellitic acid, such as pyromellitic dianhydride, have been explored as interfacial layers. skku.edu The use of such layers can enhance device performance by acting as an exciton (B1674681) blocking layer, which reduces the diffusion of excitons to the cathode. skku.edu For instance, a thin layer of pyromellitic dianhydride between the active layer and the cathode in an organic solar cell based on P3HT and PCBM has been shown to improve power conversion efficiency. skku.edu The search for novel n-type polymer materials with improved properties is a continuous effort in the field of OPVs. researchgate.net

Polyimides derived from mellitic acid dianhydride are utilized in electroluminescent devices. researchgate.net The first practical organic light-emitting diode (OLED) utilized a derivative of perylenetetracarboxylic dianhydride. wikipedia.org The development of flexible LEDs is an active area of research, with materials being grown on flexible plastic substrates. acs.org Generic electroluminescent devices capable of emitting light from infrared to ultraviolet wavelengths have been demonstrated using various materials, including a derivative of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). berkeley.edu

Polyimides, which can be synthesized using mellitic dianhydride, are used in polymer memory materials. researchgate.netsci-hub.se These materials are of interest for flexible electronics. researchgate.net The memory characteristics of these polymers can be tuned by altering their molecular design, for example, by changing the ratio of donor and acceptor moieties. researchgate.net Research has shown that polyimides can exhibit both volatile and non-volatile memory behaviors, making them versatile for different data storage applications. researchgate.net The charge transfer complex that can form within these polyimides under an electric field is key to their memory function, allowing for switching between low and high conductivity states. researchgate.net

Table 1: Properties of Polyimide-Based Memory Devices

| Polymer Composition | Memory Behavior | Threshold Voltage | ON/OFF Ratio | Data Retention |

|---|---|---|---|---|

| AMTPA/APAP (100/0) | Volatile | < -3 V | > 10⁴ | - |

| AMTPA/APAP (95/5) | Nonvolatile (Flash) | < -3 V | > 10⁴ | 10⁴ s |

| AMTPA/APAP (90/10) | Nonvolatile (WORM) | < -3 V | > 10⁴ | 10⁴ s |

Data sourced from research on triphenylamine-pyrene containing donor-acceptor polyimides. researchgate.net

Polyimides derived from dianhydrides like mellitic dianhydride are crucial in the development of flexible substrates for displays and other electronic devices. researchgate.netresearchgate.net These polymers offer excellent thermal and mechanical stability, which are critical properties for flexible electronics. acs.org The goal is to replace traditional rigid glass substrates with lightweight and robust polymer foils. researchgate.netresearchgate.net Research focuses on creating polyimides that are soluble in common solvents to facilitate processing while maintaining high thermal resistance. researchgate.net The optical transparency of these polymer films is also a key consideration for display applications. acs.org

Table 2: Properties of a Novel Polyimide for Flexible Substrates

| Property | Value |

|---|---|

| 5% Weight Loss Temperature (T⁵d) | 360 °C (under N₂) |

| Solubility | Soluble in CHCl₃ and CH₂Cl₂ at room temperature |

Data for a polyimide synthesized from 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6-FDA). researchgate.net

Energy Storage and Conversion Systems

Mellitic dianhydride and related compounds are being explored for their potential in energy storage and conversion technologies. Polyimides derived from pyromellitic dianhydride have been used in the synthesis of high-performance polymers for applications in microelectronics, which can be relevant to energy storage. researchgate.net While direct applications of mellitic dianhydride in this area are still emerging, the broader class of high-entropy materials, which includes complex oxides and alloys, is showing significant promise for energy storage and conversion. rsc.org These materials are being investigated for use in batteries, supercapacitors, and fuel cells due to their stability and high performance. rsc.orgnih.gov The development of new materials for hydrogen storage is also a key area of research within energy storage and conversion. ieahydrogen.org

Anode and Cathode Materials for Batteries (e.g., Sodium-Ion Batteries)

The quest for efficient and sustainable energy storage has led to extensive research into novel electrode materials. Polyimides derived from dianhydrides, including mellitic dianhydride, have emerged as promising candidates for sodium-ion batteries (SIBs) due to their structural flexibility, low cost, and high density of electroactive carbonyl groups. researchgate.net

Polyimides based on pyromellitic dianhydride (PMDA) have been successfully synthesized and tested as anode materials for SIBs. researchgate.net These materials can be synthesized via a simple one-step hydrothermal method, resulting in interconnected nanosheets with a microflower-like morphology. researchgate.net The electrochemical mechanism involves a reversible two-step enolization reaction where the polyimide interacts with two sodium ions. researchgate.netuq.edu.au

Research has demonstrated that PMDA-based polyimide anodes can deliver a stable discharge capacity of 125 mAh g⁻¹ at a current density of 25 mA g⁻¹ after 100 cycles. researchgate.net Even at a high current density of 2 A g⁻¹, a discharge capacity of 43 mAh g⁻¹ is achievable. researchgate.net The primary capacity contribution occurs below 1.5 V, making it suitable for use as an organic anode in SIBs. researchgate.netuq.edu.au

Furthermore, polyimides derived from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) are also being explored. A full cell using an NTCDA-derived polyimide anode and a Na0.44MnO2 cathode in a concentrated sodium perchlorate (B79767) electrolyte demonstrated a stable capacity of 41 mAh/g at a 2C rate for 430 cycles. frontiersin.org At a high rate of 5C, it maintained a discharge capacity of 33 mAh/g for 2,400 cycles with nearly 100% efficiency. frontiersin.org

A novel dual redox-active porous polyimide, MTA-MPT, was synthesized from mellitic trianhydride (MTA) and 3,7-diamino-N-methylphenothiazine. uni-konstanz.de This material, when used as a cathode in a lithium metal battery, exhibited excellent cycling stability, retaining 70% of its initial capacity after 500 cycles at a 1C rate. uni-konstanz.de

| Electrode Material | Battery Type | Role | Capacity | Current Density | Cycle Life | Reference |

| Pyromellitic dianhydride (PMDA)-based polyimide | Sodium-Ion | Anode | 125 mAh g⁻¹ | 25 mA g⁻¹ | 100 cycles | researchgate.net |

| Pyromellitic dianhydride (PMDA)-based polyimide | Sodium-Ion | Anode | 43 mAh g⁻¹ | 2000 mA g⁻¹ | - | researchgate.netuq.edu.au |

| 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA)-derived polyimide | Sodium-Ion | Anode | 41 mAh g⁻¹ | 2C | 430 cycles | frontiersin.org |

| 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA)-derived polyimide | Sodium-Ion | Anode | 33 mAh g⁻¹ | 5C | 2400 cycles | frontiersin.org |

| Mellitic trianhydride (MTA)-MPT porous polyimide | Lithium Metal | Cathode | 70% retention | 1C | 500 cycles | uni-konstanz.de |

Polymer Electrolyte Fuel Cells

Mellitic dianhydride derivatives play a role in the advancement of polymer electrolyte fuel cells (PEFCs), particularly high-temperature PEFCs (HT-PEFCs). These fuel cells offer advantages such as efficient heat dissipation and improved tolerance to fuel impurities. bauhaus-luftfahrt.net

One area of application is in the development of non-precious metal catalysts. For instance, iron-containing polyimide nanoparticles have been synthesized by the polymerization of pyromellitic acid dianhydride and 1,3,5-tris(4-aminophenyl)benzene (B174889) with an iron additive. researchgate.net Pyrolysis of these nanoparticles yields a non-precious metal cathode catalyst for PEFCs. researchgate.net Similarly, catalysts for oxygen reduction in acidic media have been prepared from the pyrolysis of iron acetate (B1210297) adsorbed on 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA). capes.gov.br The best catalytic results were achieved with a pyrolysis temperature of 900°C. capes.gov.br

Furthermore, heteroatom-embedded Mellitic Triimide Covalent Organic Frameworks (COFs) have been investigated for their potential in high-temperature polymer electrolyte fuel cells due to their ability to host phosphoric acid and facilitate proton conductivity. researchgate.net

Supercapacitors

Mellitic dianhydride derivatives are also being explored in the field of supercapacitors, which are energy storage devices known for their high power density and long cycle life. mdpi.comresearchgate.net While direct applications of mellitic dianhydride are less documented in this specific context, related dianhydrides like perylene-3,4,9,10-tetracarboxylic dianhydride (ptcda) are mentioned in the broader context of electrode materials for supercapacitors. mdpi.com The development of advanced electrode materials, including those derived from organic compounds, is a key area of research to enhance the energy density of supercapacitors. researchgate.net

Separation Technologies

The porous structures that can be created using mellitic dianhydride as a building block are highly valuable for separation technologies, particularly in gas storage and separation.

Polyimide-Based Membranes for Gas Storage and Separation

Polyimides derived from dianhydrides like pyromellitic dianhydride (PMDA) are extensively studied for gas separation membranes due to their excellent thermal stability, chemical resistance, and mechanical properties. rsc.orgresearchgate.net These membranes offer a good balance between permeability and selectivity for various gas pairs. researchgate.net

For example, polyimides synthesized from PMDA and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) have shown significantly higher CO2/CH4 selectivities compared to common glassy polymers. researchgate.net The choice of diamine monomer in the polyimide synthesis also plays a crucial role in determining the gas separation performance. rsc.org Polyimides based on the rigid 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) have demonstrated improved gas permeability and selectivity, with a DPPD-MBDAM polyimide showing a CO2 permeability of 565 barrer and a CO2/CH4 selectivity of 16. rsc.org

Covalent Organic Frameworks (COFs) Derived from Mellitic Anhydrides for Gas Adsorption

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined pore structures, making them ideal for gas adsorption and separation. wikipedia.org Mellitic trianhydride (MTA) has been used as a building block to synthesize COFs with high surface areas and affinity for gases like nitrogen and carbon dioxide. researchgate.net

For instance, MTI-COF-1 and MTI-COF-2, synthesized from MTA and different triamine linkers, exhibit porous structures with good surface areas. researchgate.net These COFs are considered promising candidates for gas separation and potentially energy storage applications due to their expected redox activities. researchgate.net The introduction of functional groups into the COF structure can further tailor their adsorption properties for specific gases. wur.nl For example, a triazine-based covalent organic framework, CTF-1, has shown notable adsorption values for methane (B114726) and carbon dioxide. mdpi.com

Catalysis and Electrocatalysis Applications

Mellitic dianhydride and its derivatives are also finding use in the field of catalysis and electrocatalysis. The ability to incorporate these molecules into stable, conductive frameworks allows for the creation of active and durable catalytic systems.

The electrochemical promotion of catalysis (EPOC) is a phenomenon where the catalytic activity and selectivity of a conductive catalyst can be significantly enhanced by applying an electrical potential. wikipedia.org Materials derived from dianhydrides can serve as supports or components of such electrocatalytic systems. wikipedia.org

In the context of electrocatalysis, metal-organic frameworks (MOFs) and COFs are being developed as platforms for catalytic reactions. For example, a redox-active UiO-type MOF was created using a linker synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride. acs.org This material, when grown on a conducting substrate, functions as a redox-active thin film cathode. acs.org The development of multifunctional electrocatalysts is crucial for applications like water splitting and fuel cells. mdpi.com

Polyimide Supports for Catalytic Systems

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net These properties make them suitable as robust supports for catalytic systems. Mellitic dianhydride can be incorporated into polyimide structures to create advanced, functional materials.

Research has been conducted on creating co-polyimides that incorporate mellitic dianhydride to enhance specific properties, such as resistance to atomic oxygen in low Earth orbit environments. aiaa.org In one study, a "parent" polyimide was synthesized from 4,4'-oxydiphthalic anhydride (ODPA), 3,4'-oxydianiline (B46408) (3,4'-ODA), and 10 mol % mellitic acid dianhydride (MADA). rit.edu This parent polyimide was then used to create a "pendent" polyimide by adding a zirconium (Zr) species, which attaches to the sites provided by the mellitic dianhydride monomer. rit.edu The resulting Zr-pendent polyimide can be considered a support for the catalytically active zirconium species.

The synthesis involves creating a poly(amic acid) precursor solution, which is then processed under specific thermal conditions to form the final polyimide film. An optimum processing condition for a Zr-pendent polyimide was identified as heating the poly(amic acid) at 310°C for 15 minutes, which resulted in complete imidization without decomposition. rit.edu The incorporation of the mellitic dianhydride and the zirconium pendent group influences the final mechanical properties of the material.

| Polyimide Composition | Key Components | Glass Transition Temperature (Tg) | Avg. Molecular Weight (g/mol) | Key Finding |

|---|---|---|---|---|

| 2-Component Polyimide | 3,4'-ODA + 4,4'-ODPA | Not Specified | Not Specified | Baseline for comparison. rit.edu |

| 3-Component "Parent" Polyimide | 3,4'-ODA + 4,4'-ODPA + 10 mol % MADA | Not Specified | Not Specified | Incorporation of MADA creates sites for pendent groups. rit.edu |

| 4-Component "Pendent" Polyimide | 3,4'-ODA + 4,4'-ODPA + 10 mol % MADA + 10 mol % Zr | Lower than parent polyimide | 111,000 - 122,000 | Zr-pendent composites showed lower mechanical moduli compared to the parent polyimide. researchgate.netrit.edu |

Mellitic Dianhydride as a Precursor for Catalytic Materials

Building on its use in polyimide supports, mellitic dianhydride serves as a direct precursor for introducing catalytic metal centers into a polymer matrix. The structure of mellitic dianhydride provides reactive sites that can be functionalized with metallic compounds.

In the development of space-durable materials, zirconium-containing pendent copolyimides have been synthesized using mellitic acid dianhydride. researchgate.net The goal was to increase the concentration of zirconium to improve resistance to atomic oxygen, a significant challenge for materials in low Earth orbit. researchgate.netaiaa.org The process involves reacting the poly(amic acid) containing mellitic dianhydride with a zirconium complex. This method allows for the creation of polymers with a high content of metal pendent groups. For instance, co-polyimides of mellitic acid dianhydride, 1,3-aminophenoxybenzene, and 4,4'-oxydiphthalic anhydride have been successfully synthesized with a Zr-pendent group content as high as 50 mol %. researchgate.net

The resulting materials are essentially polymers with integrated catalytic sites (the zirconium centers), making the polyimide itself a macromolecular catalytic material. The properties of these materials, including their glass transition temperature and molecular weight, can be tailored by adjusting the polymer backbone components and the concentration of the pendent groups. researchgate.net

| Polymer System | Intrinsic Viscosity (η₀) dL/g | Weight-Average Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Zr Pendent Co-poly(amic acid)s | 0.46 - 0.86 | 115,400 - 436,000 | Precursors to the final catalytically-functionalized polyimide. researchgate.net |

| Non-Pendent Co-poly(amic acid)s | 0.38 - 0.76 | 38,300 - 111,200 | Control polymers without the zirconium functionalization. researchgate.net |

Adhesives and Coatings Industry

The multiple anhydride groups of mellitic dianhydride provide a high potential for reaction, making it a candidate for applications in the adhesives and coatings industry where the formation of dense, stable polymer networks is required.

Curing Agents for Epoxy Resins

Anhydrides are a well-established class of curing agents, or hardeners, for epoxy resins. The curing process involves the reaction of the anhydride with the epoxy groups and, typically, with hydroxyl groups present in the resin system. This reaction creates a highly cross-linked, three-dimensional thermoset network, leading to materials with excellent mechanical properties, chemical resistance, and thermal stability. nih.govacs.org

The general mechanism for anhydride curing, often catalyzed by a tertiary amine, begins with the catalyst activating either the epoxy or the anhydride group. researchgate.net An initiated anhydride ring-opens an epoxy group, forming an ester linkage and a carboxylate anion. This anion then propagates the polymerization by reacting with another epoxy group, which continues the chain reaction, ultimately forming a polyester (B1180765) network. nih.govresearchgate.net

Mellitic dianhydride, with its three anhydride rings, can theoretically act as a highly effective curing agent, creating a very high cross-link density due to its multiple reactive sites. researchgate.net This high density can lead to cured epoxy systems with superior stiffness, thermal stability, and chemical resistance. However, detailed research findings and specific performance data for epoxy resins cured exclusively with mellitic dianhydride are not extensively documented in publicly available literature.

Crosslinking Agents for Polymers

Crosslinking is a process that links polymer chains together, transforming them from individual chains into a single, continuous network. acs.org This process dramatically enhances material properties, including strength, elasticity, and resistance to heat and solvents. acs.org

Molecules with multiple reactive functional groups, like mellitic dianhydride, are ideal candidates for use as crosslinking agents. The three anhydride groups on the mellitic dianhydride molecule can react with functional groups on various polymer chains, such as hydroxyl or amine groups. For example, in the context of polyesters or polyamides, mellitic dianhydride could form multiple ester or imide linkages, respectively, effectively tying different polymer chains together. This would significantly increase the molecular weight and create a rigid, thermoset structure.

While the chemical structure of mellitic dianhydride makes it a potent theoretical crosslinker, specific industrial applications and detailed research studies focusing on its use for crosslinking common polymers are not widely reported in the available scientific literature. Its application in forming polyimides, as described in section 4.4.1, is a form of polymerization rather than a post-polymerization crosslinking step.

Supramolecular Chemistry and Self Assembly

Formation of Supramolecular Structures with Mellitic Dianhydride Derivatives

Derivatives of mellitic dianhydride, particularly pyromellitic diimides, are adept at forming a variety of low-dimensional architectures. The final structure of the assembly can be precisely controlled by modifying the side chains attached to the central aromatic core. acs.orgnih.gov This strategic functionalization allows for the creation of diverse morphologies, from two-dimensional (2D) networks to crystalline needles and flexible fibers. acs.orgnih.gov

For instance, a pyromellitic diimide derivative functionalized with carboxylic acid groups, 5,5′-(1,3,5,7-tetraoxopyrrolo[3,4-f]isoindole-2,6-diyl)diisophthalic acid (PMDIG), has been shown to self-assemble into a planar, 2D supramolecular network on graphite (B72142) substrates. acs.orgnih.gov In contrast, when the carboxylic acid groups are replaced with esters or amides, the resulting supramolecular structures change dramatically to form bundles of crystal-like needles or more flexible fiber-like aggregates, respectively. acs.orgnih.gov Another example, N,N′-dibenzylpyromellitic diimide, assembles into well-defined supramolecular layers in the crystalline state. iucr.orgiucr.org These studies demonstrate that the specific functional groups attached to the pyromellitic diimide core dictate the ultimate morphology of the self-assembled structure. nih.gov

Table 1: Supramolecular Structures Formed by Pyromellitic Diimide Derivatives

| Derivative Name | Side Chain | Resulting Supramolecular Structure |

|---|---|---|

| 5,5′-(1,3,5,7-tetraoxopyrrolo[3,4-f]isoindole-2,6-diyl)diisophthalic acid (PMDIG) | Carboxylic Acid | 2D planar networks acs.orgnih.gov |

| Pyromellitic diimide derivative | Ester (-OCH₃, -OC₆H₁₃) | Bundles of crystal-like needles acs.orgnih.gov |

| Pyromellitic diimide derivative | Amide (-NHC₆H₁₃) | Flexible fiber-like structures acs.orgnih.gov |

| N,N′-dibenzylpyromellitic diimide | Benzyl | Supramolecular layers iucr.orgiucr.org |

Intermolecular Interactions in Self-Assembled Systems (e.g., Hydrogen Bonding, Halogen Interactions)

The formation of the aforementioned supramolecular structures is governed by a delicate balance of several non-covalent intermolecular interactions, primarily hydrogen bonding and, in specifically designed derivatives, halogen bonding. acs.orgchemrxiv.org

Halogen Interactions: Halogen bonding has emerged as a powerful tool for directing the assembly of mellitic dianhydride derivatives. chemrxiv.org This interaction occurs between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis basic site, such as the lone pair on a carbonyl oxygen atom. rsc.orgrsc.org Synthesized 3,6-dihalo-pyromellitic diimides (where halo = Cl, Br, I) demonstrate the formation of extensive halogen-bonding networks in the solid state. rsc.orgrsc.org These networks are characterized by C=O···X (X = halogen) interactions that create dimeric motifs, reminiscent of hydrogen-bonded dimers in carboxylic acids. rsc.orgrsc.org In some cases, halogen-π interactions also play a role. rsc.orgrsc.org The interplay between hydrogen and halogen bonding is crucial; by systematically tuning their relative strengths, it is possible to guide the assembly toward specific architectures, such as supramolecular nanotubes. chemrxiv.org

Co-assembled Hydrogels with Optoelectronic Properties

The principles of supramolecular assembly have been harnessed to create functional soft materials. A notable example is the formation of a co-assembled hydrogel with optoelectronic properties using a pyromellitic dianhydride derivative and a conducting polymer. nih.govresearchgate.net

The molecule 5,5'-(1,3,5,7-Tetraoxopyrrolo[3,4-f]isoindole-2,6-diyl)diisophthalic acid (PMDIG) can form a supramolecular hydrogel through an acid-base treatment, resulting in a fibrillar network morphology. nih.govresearchgate.net This hydrogel can be further enhanced by co-assembling it with polyaniline (PANI). nih.govresearchgate.net The process involves the in-situ polymerization of anilinium chloride within the PMDIG gel matrix, leading to a stable, co-assembled hydrogel. nih.gov In this system, the electron-accepting PMDIG and the electron-donating polyaniline form a charge-transfer complex, which is evident from spectroscopic analysis. nih.govresearchgate.net

This co-assembly leads to a dramatic improvement in the material's properties. nih.govacs.org The resulting PMDIG-PANI hydrogel exhibits significantly enhanced mechanical and electrical characteristics compared to the original PMDIG gel. nih.govresearchgate.net The dried version of the co-assembled gel, known as a xerogel, shows an increase in DC conductivity by four orders of magnitude. researchgate.net Furthermore, the material exhibits photocurrent rectification when illuminated with white light, a novel phenomenon for supramolecular gel systems. nih.govresearchgate.net This enhanced functionality was demonstrated by fabricating a dye-sensitized solar cell using the PMDIG-PANI xerogel, which achieved a power conversion efficiency of 0.1%. nih.govresearchgate.net

Table 2: Property Enhancement in PMDIG-Polyaniline Co-assembled Hydrogel

| Property | PMDIG Hydrogel | PMDIG-PANI Co-assembled Hydrogel | Fold Increase |

|---|---|---|---|

| Storage Modulus | Base Value | 51-fold higher | 51x nih.govacs.org |

| Elasticity | Base Value | 52-fold higher | 52x nih.gov |

| Stiffness | Base Value | 1.4-fold higher | 1.4x nih.govacs.org |

| DC Conductivity (Xerogel) | Base Value | ~10,000-fold higher | 4 orders of magnitude researchgate.net |

Coordination Chemistry and Metal Organic Systems

Mellitic Acid Derivatives as Polydentate Ligands for Metal Complexes